molecular formula C19H19N5OS B2602202 3-(4-(2-methoxyethyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852145-23-4

3-(4-(2-methoxyethyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No. B2602202
CAS RN: 852145-23-4
M. Wt: 365.46
InChI Key: CEYWUFWJQVXUIB-UHFFFAOYSA-N
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Description

3-(4-(2-methoxyethyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a useful research compound. Its molecular formula is C19H19N5OS and its molecular weight is 365.46. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research into compounds formed by two indole systems separated by a heterocycle, such as pyridine or piperazine, has revealed significant antitumor activity. The pyridine derivatives have shown to be particularly active, with some compounds demonstrating more efficacy than many 3-indolylmethylene-2-indolinones tested to date. These findings suggest that similar compounds, potentially including 3-(4-(2-methoxyethyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole, could offer promising avenues for developing new antineoplastic agents. The successful compounds underwent various biological tests, including proteasome inhibition and plasma membrane electron transport inhibition, demonstrating the potential for significant antitumor effects (Andreani et al., 2008).

Antimicrobial Properties

The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide has led to compounds with notable antimicrobial activities. These compounds, derived from pyridinyl-1,3,4-oxadiazole-thiol, have shown efficacy against a range of microbial strains, indicating the potential for 3-(4-(2-methoxyethyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole to possess similar antimicrobial properties. The screening highlighted the ability of these compounds to inhibit the growth of various bacteria and fungi, showcasing their potential as templates for developing new antimicrobial agents (Bayrak et al., 2009).

Synthesis and Structural Analysis

Studies on the synthesis and properties of 1,2,4-triazole derivatives, including those with pyrrole and indole structures, have provided insights into optimizing synthetic conditions and understanding the biological activity of these compounds. The incorporation of pyrrole and indole fragments into the structure of 5-R-4-phenyl-1,2,4-triazole-3-thiols has led to the discovery of compounds with potential biological activities, including the ability to influence kinase activity of anaplastic lymphoma and cyclooxygenase-2. This research underscores the importance of structural analysis and synthetic optimization in developing compounds with specific biological activities, which could include applications for 3-(4-(2-methoxyethyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole (Hotsulia, 2019).

Applications in Catalysis

The development of palladacycles from ligands with an indole core has highlighted the potential for such compounds to act as efficient catalysts in various chemical reactions. These palladacycles, designed from bi- and tridentate ligands, exhibit significant catalytic efficiency in processes such as the Suzuki–Miyaura coupling and allylation of aldehydes. The study of these complexes offers valuable insights into the role of indole-based compounds in catalysis, suggesting potential applications for 3-(4-(2-methoxyethyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole in similar catalytic processes (Singh et al., 2017).

properties

IUPAC Name

3-[4-(2-methoxyethyl)-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c1-25-10-9-24-18(16-12-21-17-7-3-2-6-15(16)17)22-23-19(24)26-13-14-5-4-8-20-11-14/h2-8,11-12,21H,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYWUFWJQVXUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC2=CN=CC=C2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(2-methoxyethyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

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